![molecular formula C14H24N4O B5591721 (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5591721.png)
(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related compounds involving cyclobutyl and piperidine structures has been explored. For instance, Feskov et al. (2019) designed and synthesized isosteres of piperidine, piperazine, and morpholine, demonstrating the potential utility of these compounds as building blocks in drug discovery (Feskov et al., 2019).
Molecular Structure Analysis
- Studies by Inkaya et al. (2013) on a related triazole compound used X-ray diffraction and density functional theory (DFT) to analyze molecular geometry and properties, highlighting the importance of these techniques in understanding the structure of such complex molecules (Inkaya et al., 2013).
Chemical Reactions and Properties
- The reactivity and properties of related compounds have been explored in various studies. For example, Wu et al. (2000) investigated the synthesis of cyclopenta[c]piperidines, providing insight into the chemical reactions and properties of piperidine derivatives (Wu et al., 2000).
Physical Properties Analysis
- Aydinli et al. (2010) analyzed the crystal structures of piperidine derivatives, offering valuable data on the physical properties of such compounds (Aydinli et al., 2010).
Chemical Properties Analysis
- Research by Khan et al. (2013) on the synthesis and molecular structure of piperidine derivatives, stabilized by hydrogen bonding and C-H...π interactions, provides insights into the chemical properties of these compounds (Khan et al., 2013).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
A study by Feskov et al. (2019) highlights the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These compounds demonstrate increased size and conformational flexibility compared to the parent heterocycles, suggesting their utility as advanced building blocks in lead optimization programs for drug discovery (Feskov et al., 2019).
Antimicrobial and Antitubercular Activity
Kumar et al. (2008) described an atom economic and stereoselective synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis. These findings underscore the potential of such compounds in developing new treatments for tuberculosis (Kumar et al., 2008).
Muscarinic Receptor Antagonism
Mitsuya et al. (1999) investigated a series of 4-acetamidopiperidine derivatives for their selectivity towards human muscarinic receptor subtypes. The study identified compounds with significant selectivity for M3 receptors over M2, highlighting their potential in treating obstructive airway diseases through bronchodilation (Mitsuya et al., 1999).
Photoreactivity Studies
Cermola et al. (2009) explored the photoreactivity of triazolopyridinones, including the drug trazodone, in aqueous solutions. Their work provides insights into the potential photochemical stability and reactivity of compounds with triazolopyridinone structures, which is crucial for developing drugs with favorable photostability profiles (Cermola et al., 2009).
Novel Histamine H3 Receptor Antagonists
Medhurst et al. (2007) discovered novel and selective non-imidazole histamine H3 receptor antagonists, including GSK207040 and GSK334429, with high affinity for human and rat H3 receptors. These compounds showed promise in reversing amnesia and reducing tactile allodynia in rats, suggesting their potential therapeutic utility in dementia and neuropathic pain (Medhurst et al., 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3R,4R)-4-cyclobutyl-3-methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11-8-18(9-13-16-15-10-17(13)2)7-6-14(11,19)12-4-3-5-12/h10-12,19H,3-9H2,1-2H3/t11-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFNQQJCPUNDOH-RISCZKNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)CC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)CC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.